Citalopram N-oxide

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Citalopram N‑oxide is an officially designated pharmacopeial impurity (USP RC E / EP Imp. H) and the primary CYP2D6‑mediated metabolite of citalopram, making it irreplaceable for genetic polymorphism studies, method validation, and stability‑indicating assays. Unlike generic metabolites, its formation is uniquely sensitive to CYP2D6 variants (intrinsic clearance 13‑138% of wild‑type), so only a well‑characterised CRM meets regulatory requirements. Choose a batch‑certified standard with assured purity to ensure successful ANDA/NDA submissions and reliable clinical pharmacology data.

Molecular Formula C20H21FN2O2
Molecular Weight 340.4 g/mol
CAS No. 63284-72-0
Cat. No. B026223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram N-oxide
CAS63284-72-0
Synonyms1-[3-(Dimethyloxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro_x000B_-5-isobenzofurancarbonitrile;  1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)_x000B_-1,3-dihydro-5-isobenzofurancarbonitrile N1-Oxide;  Lu 11-305; 
Molecular FormulaC20H21FN2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
InChIInChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3
InChIKeyDIOGFDCEWUUSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citalopram N-oxide (CAS 63284-72-0): Metabolite and Reference Standard for SSRI Drug Citalopram


Citalopram N-oxide (CAS 63284-72-0), also known as Citalopram USP Related Compound E and Escitalopram EP Impurity H, is an organic amino compound and a member of benzenes, functioning as a significant Phase I metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram [1] . It is formed in the liver via cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19 [2]. This compound is primarily procured as a high-purity analytical reference standard for pharmaceutical quality control and research applications, rather than for therapeutic use .

Why Citalopram N-oxide Cannot Be Substituted with Other Citalopram Metabolites or Analogs


Citalopram N-oxide is not an interchangeable research tool or a generic chemical. Its value is strictly defined by its official identity as a pharmacopeial impurity marker (USP/EP) and its unique analytical and biological profile relative to other citalopram metabolites. For example, while all major citalopram metabolites (demethylcitalopram, didemethylcitalopram, and citalopram N-oxide) are weaker SSRIs than the parent drug, they differ substantially in their relative plasma concentrations and metabolic pathways [1] [2]. Furthermore, its formation is uniquely sensitive to specific CYP2D6 polymorphisms compared to the N-demethylation pathway, making it a critical analyte for pharmacogenetic studies that cannot be replaced by monitoring demethylcitalopram alone [3]. Procurement of a non-certified analog would fail to meet the strict regulatory requirements for pharmaceutical impurity testing, method validation, and clinical research where this specific molecular entity is required.

Quantitative Differentiation of Citalopram N-oxide (CAS 63284-72-0) from Analogs


Official Pharmacopeial Status and Analytical Method Validation

Citalopram N-oxide holds an official, codified status as 'Citalopram USP Related Compound E' and 'Escitalopram EP Impurity H', a designation not shared by all citalopram metabolites [1]. This requires its use as a Certified Reference Material (CRM) or Pharmaceutical Secondary Standard in validated analytical methods for pharmaceutical release testing, as defined in USP monographs for citalopram and escitalopram . A validated stability-indicating LC-UV method for citalopram hydrobromide demonstrated that citalopram N-oxide (Product IV) can be resolved and quantified with a linear range of 5-500 µg mL⁻¹ for citalopram, achieving a relative standard deviation (RSD) of less than 3% and a recovery of 88-97% [2].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Pharmacological Potency: SSRI Activity Compared to Parent Drug

Citalopram N-oxide, along with other major metabolites, exhibits significantly reduced potency as a serotonin reuptake inhibitor relative to the parent drug. In vitro studies demonstrate that citalopram is at least 8 times more potent than its metabolites, including citalopram N-oxide, in inhibiting serotonin reuptake [1]. This finding is corroborated by other sources stating the metabolites are '8 times weaker' or 'more than 8 times weaker' [2] [3]. This evidence clarifies that the metabolites are unlikely to contribute significantly to the antidepressant action of citalopram, underscoring their role as analytical markers rather than therapeutic agents.

Pharmacology Neuroscience Drug Metabolism

Human Plasma Concentration Relative to Demethylated Metabolites

While citalopram N-oxide is a known metabolite, its presence in human plasma is far less prominent than the primary demethylated metabolites. At steady state, the plasma concentrations of demethylcitalopram (DCT) and didemethylcitalopram (DDCT) are approximately 50% and 10% of the parent drug concentration, respectively [1]. In contrast, citalopram N-oxide is often present at very low or even non-detectable (n.d.) levels in routine therapeutic drug monitoring [2] [3]. This stark quantitative difference in systemic exposure highlights the need for sensitive, specific analytical methods to detect citalopram N-oxide, justifying the procurement of a high-purity reference standard for developing and validating such assays.

Clinical Pharmacology Bioanalysis Pharmacokinetics

Enzymatic Formation: CYP2D6 Polymorphism Impact on Metabolism

The formation of citalopram N-oxide is catalyzed by CYP2D6, a pathway distinct from the CYP2C19/3A4-mediated N-demethylation that produces demethylcitalopram [1]. A study using recombinant CYP2D6 variants found that the intrinsic clearance (Vmax/Km) for citalopram N-oxide formation varied significantly, ranging from 13% to 138% of the wild-type CYP2D6.1 activity across 24 allelic variants [2]. This extreme variability, particularly the substantial reduction in activity by certain alleles, is distinct from the metabolic pathway for demethylcitalopram, which showed a different range of 38-129% [2].

Pharmacogenomics In Vitro Metabolism Cytochrome P450

Primary Research and Industrial Applications for Citalopram N-oxide (CAS 63284-72-0)


Regulatory-Compliant Pharmaceutical Impurity Profiling and Release Testing

Citalopram N-oxide is an officially designated USP Related Compound E and EP Impurity H. It must be used as a certified reference standard (CRM) or pharmaceutical secondary standard for the identification, qualification, and quantification of this specific impurity in citalopram and escitalopram drug substances and finished products . Validated methods, such as LC-UV, have been developed for this purpose, demonstrating linearity (5-500 µg mL⁻¹), precision (RSD < 3%), and accuracy (88-97% recovery) [1]. Using this compound ensures compliance with FDA and EMA regulatory submissions, including ANDAs and NDAs .

Development and Validation of Sensitive Bioanalytical Methods (LC-MS/MS)

As a trace-level metabolite in human plasma, citalopram N-oxide requires highly sensitive and specific analytical methods for detection and quantification. A high-purity reference standard is essential for developing and validating quantitative LC-MS/MS assays used in clinical pharmacology and therapeutic drug monitoring studies [2]. This allows for the accurate measurement of this specific analyte, distinguishing it from the more abundant parent drug and demethylated metabolites [3].

Pharmacogenetic Research on CYP2D6 Polymorphisms

The N-oxidation of citalopram is a specific probe for CYP2D6 activity. In vitro studies demonstrate that the intrinsic clearance of citalopram N-oxide formation varies dramatically (13-138% of wild-type) across different CYP2D6 alleles [4]. This makes the compound a valuable research tool for investigating the functional impact of CYP2D6 genetic variants, distinct from the CYP2C19-mediated N-demethylation pathway. A well-characterized standard is required for accurate in vitro metabolism studies.

Forced Degradation and Drug Stability Studies

Citalopram N-oxide is a known degradation product formed under photolytic conditions, as identified in forced degradation studies of citalopram hydrobromide [1]. It serves as a critical marker for evaluating the stability of citalopram formulations. A reference standard of this compound is necessary for stability-indicating method validation and for monitoring degradation pathways during pharmaceutical development and storage.

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